4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol
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Overview
Description
2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMOPHENOL is a complex organic compound characterized by its unique structure, which includes a triazine ring, morpholine groups, and a bromophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMOPHENOL typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and morpholine under controlled conditions. The hydrazine linkage is introduced through a condensation reaction with hydrazine derivatives. Finally, the bromophenol moiety is attached via a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMOPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenol moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres.
Substitution: Nucleophiles such as amines, thiols; reactions are carried out under basic or acidic conditions depending on the nucleophile.
Major Products
Scientific Research Applications
2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMOPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMOPHENOL involves its interaction with molecular targets such as enzymes and receptors. The triazine ring and morpholine groups play a crucial role in binding to these targets, modulating their activity. The bromophenol moiety may contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-CHLOROPHENOL: Similar structure but with a chlorine atom instead of bromine.
2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-FLUOROPHENOL: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMOPHENOL imparts unique reactivity and properties compared to its chloro and fluoro analogs. This uniqueness can be leveraged in specific applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C18H22BrN7O3 |
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Molecular Weight |
464.3 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C18H22BrN7O3/c19-14-1-2-15(27)13(11-14)12-20-24-16-21-17(25-3-7-28-8-4-25)23-18(22-16)26-5-9-29-10-6-26/h1-2,11-12,27H,3-10H2,(H,21,22,23,24)/b20-12+ |
InChI Key |
IXDISRVXXCZRGY-UDWIEESQSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)N4CCOCC4 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)Br)O)N4CCOCC4 |
Origin of Product |
United States |
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